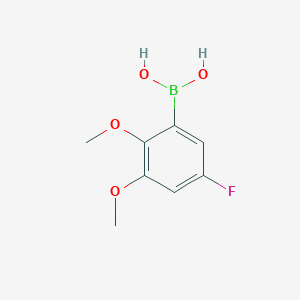
(5-Fluoro-2,3-dimethoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoro-2,3-dimethoxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2,3-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-fluoro-2,3-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
化学反応の分析
Types of Reactions
(5-Fluoro-2,3-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
(5-Fluoro-2,3-dimethoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of (5-Fluoro-2,3-dimethoxyphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological applications are still under investigation, but it is known to interact with cellular components through boron-oxygen bonds .
類似化合物との比較
Similar Compounds
- (5-Fluoro-2,3-dimethoxyphenyl)boronic acid
- 3,5-Dimethoxyphenylboronic acid
- 3,5-Difluorophenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents can influence the electronic properties and reactivity of the compound, making it particularly useful in specific synthetic applications .
特性
分子式 |
C8H10BFO4 |
|---|---|
分子量 |
199.97 g/mol |
IUPAC名 |
(5-fluoro-2,3-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H10BFO4/c1-13-7-4-5(10)3-6(9(11)12)8(7)14-2/h3-4,11-12H,1-2H3 |
InChIキー |
CWZUODLFASMSFG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1OC)OC)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


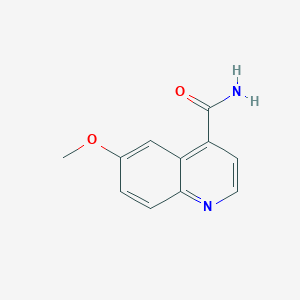
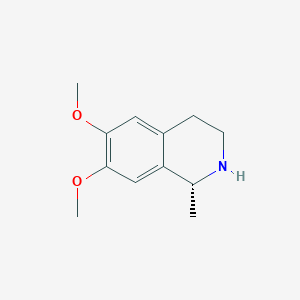
![Naphtho[2,1-d]isothiazol-3-amine](/img/structure/B11898571.png)
![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B11898576.png)
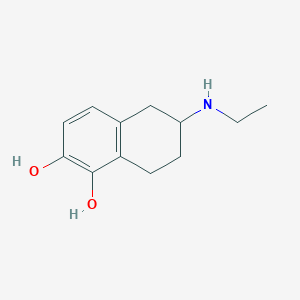


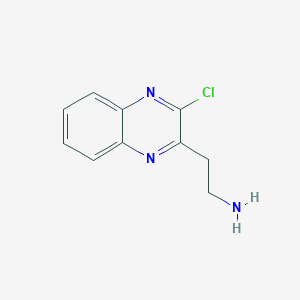

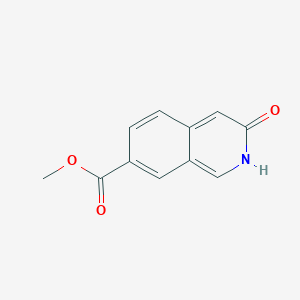
![3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B11898620.png)

![6-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B11898630.png)

